2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone
Description
Properties
CAS No. |
1060801-74-2 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
JPUCUYHOYQWRNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, with additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The trifluoroethanone moiety is a common pharmacophore in medicinal chemistry. Below is a comparison of the target compound with structurally related analogs (Table 1):
Table 1: Structural and Physicochemical Properties of Trifluoroethanone Derivatives
Electronic and Steric Effects
- Methoxy Substitution (Target Compound) : The 5-methoxy group is electron-donating, which may enhance resonance stabilization of the pyridine ring and influence reactivity in nucleophilic or electrophilic reactions. This contrasts with electron-withdrawing groups (e.g., -Cl or -F in ), which increase electrophilicity at the ketone carbon.
- Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and metabolic resistance, a feature shared across all analogs .
Pharmacological Relevance
- Fluorine-Containing Drugs : Fluorinated pyridines are prevalent in FDA-approved drugs (e.g., antifungal agents and kinase inhibitors) due to their bioavailability and target affinity .
- Target Compound : The 5-methoxy group may confer unique solubility or binding properties compared to halogenated analogs, though specific biological data are absent in the evidence.
Key Research Findings
Thermal Stability: Derivatives like 2,2,2-trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone exhibit moderate thermal stability (m.p. ~100–108°C), suggesting comparable behavior for the methoxy analog .
Biological Activity
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone, with the CAS number 1060801-74-2, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, cytotoxicity, and relevant case studies.
- Molecular Formula : C8H6F3NO
- Molecular Weight : 205.134 g/mol
- LogP : 1.835
- Polar Surface Area (PSA) : 39.19 Ų
These properties suggest that the compound may exhibit significant lipophilicity and moderate polarity, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown inhibitory effects on enzymes like acetylcholinesterase (AChE). For instance, fluorinated derivatives have been characterized as slow-binding inhibitors, which suggests that this compound might exhibit comparable behavior in enzyme inhibition studies .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from key research articles:
These findings suggest that the compound exhibits promising anti-cancer properties through multiple mechanisms.
Case Studies
-
Cytotoxicity in Lung Cancer Models
A study reported that this compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 22.18 µM. The mechanism involved apoptosis induction and necrotic cell death . -
VEGFR2 Inhibition
Another investigation focused on its role in inhibiting VEGFR2, a critical target in cancer therapy. The compound was found to inhibit VEGFR2 with an IC50 value comparable to known inhibitors, suggesting potential for further development as an anti-cancer agent .
Q & A
Q. Key factors :
- Temperature : Lower temperatures (0–25°C) reduce decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalyst : BF₃·Et₂O improves electrophilic substitution efficiency .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -70 ppm). ¹H NMR identifies the methoxy group (δ 3.8–4.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .
How is X-ray crystallography applied to resolve structural ambiguities in trifluoromethylated pyridines?
Basic
Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example:
Q. Protocol :
Grow crystals via slow evaporation in ethyl acetate/hexane.
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with Olex2 GUI .
What reaction mechanisms explain the electrophilic substitution in trifluoroacetylation of pyridines?
Advanced
The trifluoroacetylation proceeds via a two-step mechanism:
Electrophile generation : TFAA reacts with a Lewis acid (e.g., BF₃) to form a reactive acylium ion ([CF₃CO⁺]).
Aromatic substitution : The acylium ion attacks the electron-rich 2-position of 5-methoxypyridine, followed by deprotonation .
Q. Kinetic studies :
- Rate-determining step is electrophilic attack (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).
- DFT calculations show a transition state with partial positive charge on the pyridine nitrogen .
How does the trifluoromethyl group influence electronic properties and reactivity?
Advanced
The -CF₃ group is strongly electron-withdrawing (-I effect), which:
- Reduces electron density on the pyridine ring (Hammett σₚ = 0.54).
- Enhances stability : Meta-directing effects reduce electrophilic attack at the 4-position .
Q. Experimental validation :
- Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to non-fluorinated analogs.
- Frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV) calculated via DFT align with UV-Vis spectra .
What methodologies are used to evaluate its enzyme inhibition potential?
Q. Advanced
- Kinetic assays : Measure IC₅₀ values (e.g., 12 µM for acetylcholinesterase inhibition) using Ellman’s reagent .
- Molecular docking : AutoDock Vina simulates binding to enzyme active sites (e.g., ΔG = -8.2 kcal/mol for COX-2) .
Q. Case study :
- Target : Tyrosine kinase.
- Assay : Fluorescence polarization (FP) with ATP-competitive probes.
- Result : Kd = 0.45 µM, indicating strong binding .
How do researchers address contradictions in reported biological activities of structural analogs?
Advanced
Contradictions arise from variations in substituent positioning or assay conditions. For example:
| Compound | Bioactivity (IC₅₀) | Assay Condition | Reference |
|---|---|---|---|
| 5-Fluoro analog | 18 µM | pH 7.4, 37°C | |
| 5-Methoxy analog | 42 µM | pH 6.8, 25°C |
Q. Resolution strategies :
- Standardize assay protocols (pH, temperature).
- Conduct structure-activity relationship (SAR) studies to isolate electronic vs. steric effects .
How is in silico modeling applied to predict metabolic pathways?
Q. Advanced
- Software : Schrödinger’s QikProp predicts CYP450 metabolism sites (e.g., O-demethylation by CYP3A4).
- ADMET profiling :
- Half-life : 4.2 hours (human liver microsomes).
- Permeability : Caco-2 Papp = 12 × 10⁻⁶ cm/s .
What strategies optimize synthesis yield while minimizing environmental impact?
Q. Advanced
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor from 13.6 to 8.2 .
- Catalysis : Use recyclable Bi(OTf)₃ (yield: 92%, 5 cycles) .
Table : Synthesis optimization
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | DCM | CPME |
| Catalyst | BF₃·Et₂O | Bi(OTf)₃ |
| E-factor | 13.6 | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
